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molecular formula C12H7F3N4 B8447151 6-(3-Trifluoromethyl-phenyl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(3-Trifluoromethyl-phenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B8447151
M. Wt: 264.21 g/mol
InChI Key: LUNGXSAUXKXSSP-UHFFFAOYSA-N
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Patent
US04112095

Procedure details

A mixture of 6.0 g. of 3-chloro-6-(α ,α ,α-trifluoro-m-tolyl)pyridazine (prepared as in Example 11), 2.78 g. of formylhydrazine and 75 ml. of butyl alcohol is allowed to stir at reflux tremperature for 48 hours. The reaction mixture is concentrated free of solvent and the residue is dissolved in ethyl alcohol, treated with activated charcoal and filtered. The filtrate is cooled in an ice bath and the cream colored solid is collected. The solid is heated with diethyl ether and the mixture is filtered. The solid is recrystallized from ethyl acetate to afford the product of the example as cream colored crystals, m.p. 140°-143° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:9]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:7]=1.[CH:18]([NH:20][NH2:21])=O>C(O)CCC>[F:15][C:14]([F:17])([F:16])[C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]3[N:3]([CH:18]=[N:20][N:21]=3)[N:4]=2)[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)C=1C=C(C=CC1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 6.0 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux tremperature for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated free of solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethyl alcohol
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
is collected
TEMPERATURE
Type
TEMPERATURE
Details
The solid is heated with diethyl ether
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
to afford the product of the example as cream colored crystals, m.p. 140°-143° C.

Outcomes

Product
Name
Type
Smiles
FC(C1=CC(=CC=C1)C=1C=CC=2N(N1)C=NN2)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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